N'-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Description
N'-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a heterocyclic carbohydrazide derivative featuring a thiophene core substituted with a pyrrole ring and an isobutyryl hydrazide group.
Properties
IUPAC Name |
N'-(2-methylpropanoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(2)12(17)14-15-13(18)11-10(5-8-19-11)16-6-3-4-7-16/h3-9H,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCHALIHGJSRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136148 | |
| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-(2-methyl-1-oxopropyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478050-39-4 | |
| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-(2-methyl-1-oxopropyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478050-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-(2-methyl-1-oxopropyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N’-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves the reaction of isobutyryl chloride with 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
N’-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
N’-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N’-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The key structural distinction lies in the acyl group attached to the carbohydrazide moiety. Below is a comparative analysis:
Notes:
- Isobutyryl vs. Butanoyl: The branched isobutyryl group (vs. linear butanoyl) may improve metabolic stability due to steric hindrance.
Critical Analysis of Structural Influences
- Lipophilicity : The isobutyryl group (logP ~2.1) likely increases membrane permeability compared to polar substituents like sulfonamides.
- Steric Effects : Bulky substituents (e.g., trifluoromethylbenzoyl) may hinder enzymatic degradation but reduce solubility .
- Electronic Effects : Electron-withdrawing groups (chloro, trifluoromethyl) enhance electrophilicity, improving interactions with biological targets .
Biological Activity
N'-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (CAS No. 478050-39-4) is a compound that has garnered attention for its potential biological activity. This article reviews its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C13H15N3O2S
- Molecular Weight : 277.34 g/mol
- IUPAC Name : N'-(2-methylpropanoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide
- Structural Formula :
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis.
- Antioxidant Properties : It has been reported to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
A number of studies have explored the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of thiophene-based compounds, including this compound. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Antioxidant Activity
Research conducted by Zhang et al. (2020) demonstrated that this compound possesses a high capacity for free radical scavenging, with an IC50 value comparable to established antioxidants like ascorbic acid. The study highlighted its potential use in formulations aimed at combating oxidative stress-related conditions .
Study 3: Enzyme Inhibition
In a recent investigation, the compound was tested for its ability to inhibit certain enzymes linked to cancer progression. The findings suggested that it could inhibit the activity of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .
Data Summary
Q & A
What are the standard synthetic routes for N'-isobutyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide?
Basic
The compound is typically synthesized via condensation reactions. For example, a related carbohydrazide derivative was prepared by refluxing ethyl 4-(1H-pyrrol-1-yl)benzoate with hydrazine hydrate in ethanol, followed by reaction with carbon disulfide under basic conditions (yield: 61–67%) . Another approach involves diazotization to form azides, as seen in thieno[2,3-b]pyridine derivatives . Key steps include:
- Condensation : Refluxing precursors (e.g., aldehydes or ketones) with hydrazide intermediates in ethanol.
- Diazotization : Treatment with nitrous acid to generate reactive intermediates for further functionalization.
Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Basic
Characterization relies on:
- FT-IR : Identifies functional groups (e.g., mercapto group at ~2782 cm⁻¹, azomethine at ~1623 cm⁻¹) .
- NMR : Proton NMR resolves aromatic protons (δ 7.42–7.83 ppm) and heterocyclic protons (δ 6.44 ppm); carbon NMR confirms carbonyl signals (δ 171.14 ppm) .
- Mass spectrometry : ESI-MS validates molecular ions (e.g., [M+H]⁺ at 368.0277) .
- Elemental analysis : Confirms C, H, N composition (e.g., C: 61.71%, H: 4.36%, N: 11.36%) .
What are the key physical properties relevant to handling this compound in experimental settings?
Basic
Critical properties include:
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | ~150–211°C (varies by derivative) | |
| Solubility | Ethanol, DMSO, benzene | |
| Stability | Stable under inert conditions | |
| These properties guide solvent selection and storage protocols. |
How can researchers optimize synthesis conditions to improve yields?
Advanced
Strategies include:
- Reaction time : Extending reflux duration (e.g., 12 hours for carbon disulfide reactions) to enhance conversion .
- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility in multi-step syntheses .
- Catalysts : Employing HOBt/TBTU for amide bond formation, achieving yields up to 72% in related hydrazide derivatives .
- Purification : Chromatography (e.g., silica gel with hexanes/EtOAc) ensures high purity .
How should contradictory spectral data be resolved during structural validation?
Advanced
Contradictions arise from overlapping signals or impurities. Mitigation involves:
- Multi-technique cross-validation : Combine NMR (¹H, ¹³C), IR, and mass spectrometry to confirm functional groups and connectivity .
- X-ray crystallography : Resolve ambiguities in molecular geometry, as demonstrated for structurally similar hydrazide derivatives .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to verify assignments .
What strategies are effective for designing derivatives with enhanced biological activity?
Advanced
Derivative design focuses on:
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to modulate electronic properties and binding affinity. For example, 4-chlorophenoxyacetyl derivatives showed improved antibacterial activity .
- Bioisosteric replacement : Replace thiophene with pyrazine or thiazole rings to explore new pharmacophores .
- Structure-activity relationship (SAR) studies : Systematically modify substituents on the pyrrole or thiophene moieties and evaluate inhibition constants (e.g., against MAO enzymes) .
What are the challenges in scaling up reactions while maintaining reproducibility?
Advanced
Key challenges include:
- Heat transfer : Ensure uniform heating during reflux; use jacketed reactors for large-scale syntheses .
- Oxygen sensitivity : Conduct reactions under nitrogen/argon to prevent oxidation of thiophene or pyrrole groups .
- Byproduct management : Optimize workup procedures (e.g., aqueous washes, recrystallization) to remove unreacted hydrazine or aldehydes .
How can researchers validate the biological mechanisms of this compound?
Advanced
Mechanistic studies involve:
- Enzyme assays : Test inhibition of target enzymes (e.g., monoamine oxidase) using spectrophotometric methods .
- Molecular docking : Simulate binding interactions with protein active sites (e.g., using AutoDock Vina) to identify key residues .
- Cell-based assays : Evaluate cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
